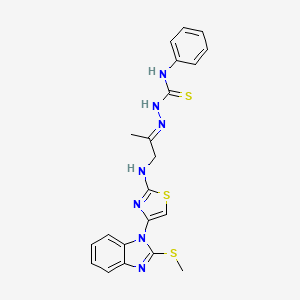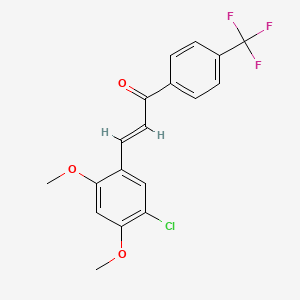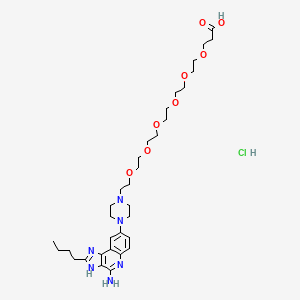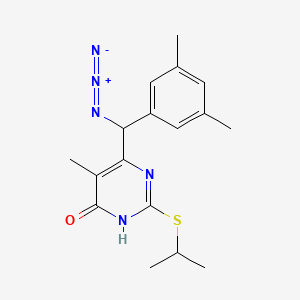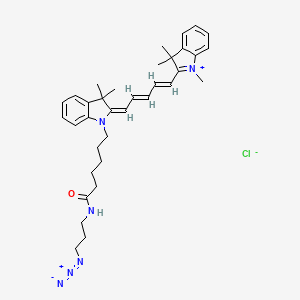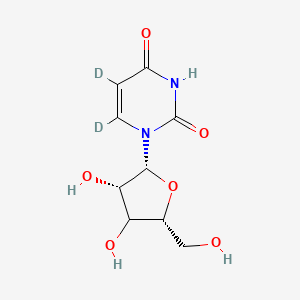
Uridine-d2-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-d2-1, also known as 1-β-D-Ribofuranosyluracil-d2, is a deuterium-labeled form of uridine. Uridine is a pyrimidine nucleoside composed of uracil and ribose. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including RNA synthesis and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-d2-1 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
化学反応の分析
Types of Reactions: Uridine-d2-1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various uracil and ribose derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Uridine-d2-1 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of uridine and its derivatives.
Biology: Studied for its role in RNA synthesis and metabolism. It is also used in research on RNA editing and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component of antiviral drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles
作用機序
Uridine-d2-1 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it pairs with adenosine during RNA synthesis. The deuterium atoms in this compound can influence the stability and conformation of RNA molecules, potentially affecting their function. Additionally, this compound can be phosphorylated to form uridine-5’-monophosphate, which is involved in nucleotide biosynthesis and cellular metabolism .
類似化合物との比較
Uridine: The non-deuterated form of Uridine-d2-1, widely studied for its role in RNA synthesis and metabolism.
Cytidine: Another pyrimidine nucleoside, similar in structure to uridine but with a cytosine base instead of uracil.
Thymidine: A nucleoside found in DNA, where it pairs with adenine.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and alter the metabolic pathways of the compound. This makes it valuable in research applications, particularly in studies involving mass spectrometry and the development of deuterated drugs .
特性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC名 |
5,6-dideuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1D,2D |
InChIキー |
DRTQHJPVMGBUCF-USKXDOFDSA-N |
異性体SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)[2H] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


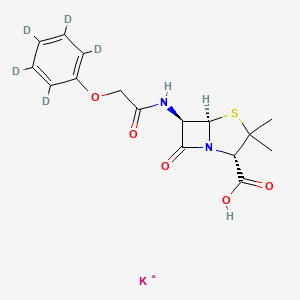
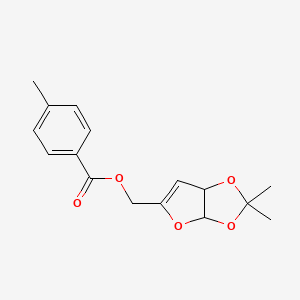
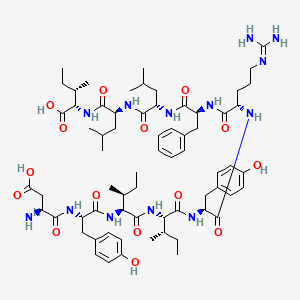
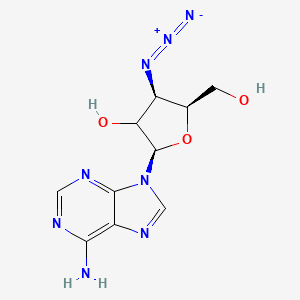

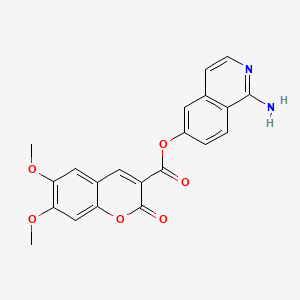

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
